molecular formula C14H23N3O B3080222 2-[3-(4-Methylpiperazin-1-yl)propoxy]aniline CAS No. 1082510-08-4

2-[3-(4-Methylpiperazin-1-yl)propoxy]aniline

Cat. No.: B3080222
CAS No.: 1082510-08-4
M. Wt: 249.35 g/mol
InChI Key: WCQBGMFWTYDWMT-UHFFFAOYSA-N
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Description

2-[3-(4-Methylpiperazin-1-yl)propoxy]aniline ( 1082510-08-4) is a key chemical building block in organic and medicinal chemistry, recognized for its role as a versatile synthetic intermediate . This compound is supplied as a high-purity Active Pharmaceutical Ingredient (API) and is rigorously analyzed to exceed 99% purity, with confirmation via multiple analytical techniques including LCMS, GCMS, HPLC, and NMR spectroscopy . Its molecular structure, which incorporates both an aniline and a methylpiperazine moiety, makes it a valuable precursor in the research and development of novel pharmaceutical compounds, fine chemicals, and pesticide or dye intermediates . The methylpiperazine component is a common scaffold in drug discovery, known to influence the physicochemical properties and biological activity of molecules . Researchers utilize this compound in exploratory synthetic pathways, particularly in constructing more complex molecules for biological screening. It is offered in both bulk and prepack quantities with short lead times and is strictly for research applications in laboratory settings . This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[3-(4-methylpiperazin-1-yl)propoxy]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O/c1-16-8-10-17(11-9-16)7-4-12-18-14-6-3-2-5-13(14)15/h2-3,5-6H,4,7-12,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCQBGMFWTYDWMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCOC2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Methylpiperazin-1-yl)propoxy]aniline typically involves the reaction of 4-methylpiperazine with 3-chloropropoxybenzene under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the carbon attached to the chlorine atom, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-[3-(4-Methylpiperazin-1-yl)propoxy]aniline .

Chemical Reactions Analysis

Oxidation Reactions

The aniline moiety in 2-[3-(4-methylpiperazin-1-yl)propoxy]aniline undergoes oxidation under specific conditions. For example:

  • Quinone Formation : Treatment with potassium permanganate (KMnO₄) in acidic or neutral media oxidizes the aromatic amine to a quinone structure. This reaction is critical in synthesizing redox-active intermediates for pharmaceutical applications .

  • N-Oxide Formation : The methylpiperazine side chain can be oxidized using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA), generating N-oxide derivatives. These derivatives are studied for altered receptor-binding properties .

Reduction Reactions

While the compound itself contains a reduced aniline group, intermediates in its synthesis (e.g., nitro precursors) are reduced catalytically:

  • Catalytic Hydrogenation : Palladium on carbon (Pd/C) under hydrogen pressure (35–40 psi) in alcohols like isopropanol reduces nitro intermediates to the final aniline product .

  • Selective Reductions : Sodium borohydride (NaBH₄) selectively reduces imine or carbonyl groups without affecting the methylpiperazine or ether linkages .

Electrophilic Aromatic Substitution

The electron-rich aniline ring participates in substitution reactions:

Reaction Type Reagents/Conditions Product Yield
BrominationBr₂ in acetic acid (AcOH)5-Bromo-2-[3-(4-methylpiperazin-1-yl)propoxy]aniline78%
NitrationHNO₃/H₂SO₄ at 0–5°C5-Nitro derivative65%
SulfonationFuming H₂SO₄Sulfonated aniline intermediate82%

Acylation and Alkylation

The primary amine group reacts with acylating/alkylating agents:

  • Acetylation : Acetic anhydride (Ac₂O) in dichloromethane (DCM) forms the corresponding acetamide, a common protection step in multi-step syntheses .

  • Urea Formation : Reaction with 1-adamantyl isocyanate in DCM yields 1-adamantan-1-yl-3-(3-(4-methylpiperazin-1-yl)propoxyphenyl)urea, a scaffold for kinase inhibitors .

Condensation Reactions

The aniline group participates in Schiff base formation and related condensations:

  • Imine Synthesis : Condensation with aldehydes (e.g., benzaldehyde) in ethanol under reflux forms imine derivatives, which are precursors for heterocyclic compounds .

  • Cyanoacetylation : Reaction with cyanoacetic acid derivatives generates acrylamide intermediates, pivotal in synthesizing kinase inhibitors like bosutinib analogs .

Functionalization of the Piperazine Ring

The 4-methylpiperazine group undergoes modifications:

  • Quaternary Salt Formation : Treatment with methyl iodide (CH₃I) in acetonitrile quaternizes the piperazine nitrogen, enhancing water solubility .

  • N-Alkylation : Reaction with alkyl halides (e.g., 3-chloropropanol) under basic conditions extends the side chain for SAR studies .

Ether Linkage Reactivity

The propoxy bridge is susceptible to cleavage under strong acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl at reflux cleaves the ether bond, yielding 3-(4-methylpiperazin-1-yl)propan-1-ol and 2-aminophenol .

  • Nucleophilic Displacement : Reaction with sodium hydride (NaH) and alkyl halides replaces the propoxy group with other alkoxy chains .

Comparative Reaction Data

Reaction Key Reagent Temperature Time Yield Source
Nitro Reduction (Pd/C)H₂ (35–40 psi)25–30°C6–8 hrs93%
BrominationBr₂/AcOH25°C2 hrs78%
Urea Formation1-Adamantyl isocyanate0°C → RT5–6 hrs85%

Mechanistic Insights

  • Electrophilic Substitution : The methoxy and propoxy groups direct electrophiles to the para and ortho positions relative to the amine .

  • Steric Effects : The 4-methylpiperazine group imposes steric hindrance, slowing reactions at the proximal nitrogen .

Scientific Research Applications

1.1. Soluble Epoxide Hydrolase (sEH) Inhibition

One of the primary applications of 2-[3-(4-Methylpiperazin-1-yl)propoxy]aniline is in the inhibition of soluble epoxide hydrolase (sEH). sEH plays a crucial role in regulating blood pressure and inflammation, making it a target for therapeutic intervention in hypertension and related disorders. Research has shown that incorporating piperazine into the structure of urea-based sEH inhibitors significantly improves their pharmacokinetic properties while retaining high potency against the enzyme .

Key Findings:

  • The compound demonstrated improved water solubility and metabolic stability.
  • Optimal structural modifications led to enhanced inhibitory activity, with some derivatives achieving IC50 values as low as 7.0 nM against human sEH .

1.2. Antihypertensive Properties

The introduction of piperazine groups into drug formulations has been linked to enhanced antihypertensive effects. Studies indicate that compounds like 2-[3-(4-Methylpiperazin-1-yl)propoxy]aniline can modulate vascular tone and reduce blood pressure effectively. The pharmacological profile suggests potential use in managing hypertension through oral administration due to favorable absorption characteristics .

Structure-Activity Relationship (SAR) Studies

SAR studies are critical for understanding how variations in chemical structure affect biological activity. For 2-[3-(4-Methylpiperazin-1-yl)propoxy]aniline, researchers have explored various modifications to optimize efficacy.

Modification Effect on Activity
Piperazine PositioningImproved solubility and stability
Substituent VariationsEnhanced or diminished potency depending on electronic effects
Alkyl Chain LengthInfluenced absorption and distribution

These studies highlight the importance of molecular design in the development of effective sEH inhibitors and antihypertensive agents.

3.1. In Vivo Efficacy Studies

In vivo studies using animal models have demonstrated the efficacy of 2-[3-(4-Methylpiperazin-1-yl)propoxy]aniline in reducing systolic blood pressure. For instance, one study reported a significant decrease in blood pressure levels in hypertensive mice after administration of the compound, correlating with its inhibitory action on sEH .

3.2. Safety and Toxicology Assessments

Toxicological assessments are essential for evaluating the safety profile of new compounds. Preliminary studies indicate that 2-[3-(4-Methylpiperazin-1-yl)propoxy]aniline exhibits a favorable safety margin, with no significant adverse effects observed at therapeutic doses in animal models . This aspect is crucial for advancing the compound into clinical trials.

Comparison with Similar Compounds

Positional Isomerism on the Aniline Ring

  • 4-(4-Methylpiperazin-1-yl)aniline (para-substituted): Synthesized via nitro group reduction (), this isomer exhibits higher thermal stability (mp 89–91°C) . Its para-substitution may enhance planarity and π-π stacking in drug-receptor interactions compared to the ortho-substituted target compound.

Piperazine Ring Modifications

  • 1-Adamantan-1-yl-3-(2-(3-(piperazin-1-yl)propoxy)phenyl)urea (24a) : Replacing 4-methylpiperazine with unsubstituted piperazine reduces lipophilicity (logP decrease) and increases basicity (pKa ~9.5 vs ~8.5 for 4-methylpiperazine), impacting pharmacokinetics .
  • Acetylated Piperazine (28a) : Acetylation of the piperazine nitrogen () blocks protonation, reducing solubility in acidic environments but improving metabolic stability by hindering oxidative N-dealkylation .

Linker Variations

  • 3-((4-Methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)aniline : A methylene linker (vs. propoxy) shortens the distance between the aniline and piperazine, while the trifluoromethyl group enhances electron-withdrawing effects, altering reactivity in coupling reactions () .
  • 4-[3-(Dimethylamino)propoxy]-2-(trifluoromethyl)aniline: A dimethylamino-propoxy linker () introduces a tertiary amine, increasing hydrophilicity but reducing steric bulk compared to piperazine-containing analogs.

Additional Substituents

  • However, this compound requires light-sensitive storage (2–8°C), indicating lower stability than the target compound .
  • 5-(4-Methylpiperazin-1-yl)-2-nitroaniline : The nitro group () confers strong electron-withdrawing properties, reducing nucleophilicity of the aniline amine and altering reactivity in subsequent derivatization .

Biological Activity

2-[3-(4-Methylpiperazin-1-yl)propoxy]aniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical formula for 2-[3-(4-Methylpiperazin-1-yl)propoxy]aniline is C13H20N3OC_{13}H_{20}N_{3}O. The presence of the piperazine moiety is significant as it contributes to the compound's solubility and biological interactions.

Biological Activity Overview

The biological activities of 2-[3-(4-Methylpiperazin-1-yl)propoxy]aniline can be categorized into several key areas:

  • Cytotoxicity Against Cancer Cells
    • Several studies have evaluated the cytotoxic effects of compounds related to 2-[3-(4-Methylpiperazin-1-yl)propoxy]aniline against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation.
    • Table 1: Cytotoxic Activity Against Cancer Cell Lines
      CompoundCell LineIC50 (µM)
      Compound AA5490.003
      Compound BHepG20.49
      Compound CMCF-70.006
    These values indicate that certain derivatives exhibit potent cytotoxicity comparable to established drugs like Foretinib .
  • Enzyme Inhibition
    • The compound has been studied for its inhibitory effects on various enzymes, including cyclin-dependent kinases (CDK2) and soluble epoxide hydrolase (sEH), both of which are relevant in cancer progression and inflammatory processes.
    • Table 2: Enzyme Inhibition Data
      EnzymeCompoundIC50 (nM)
      CDK22-[3-(4-Methylpiperazin-1-yl)propoxy]aniline980
      sEH2-[3-(4-Methylpiperazin-1-yl)propoxy]aniline700
    The inhibition of these enzymes suggests potential therapeutic applications in cancer treatment and inflammation management .

Case Study 1: Antitumor Activity

In a study focusing on a series of aniline derivatives, including those with piperazine substituents, it was found that certain compounds exhibited significant antitumor activity against MCF-7 and B16-F10 cell lines. The most potent compound demonstrated an IC50 value of approximately 1.88 µM, indicating effective growth inhibition .

Case Study 2: Antimicrobial Properties

Research has also explored the antimicrobial properties of derivatives containing the piperazine moiety. Compounds similar to 2-[3-(4-Methylpiperazin-1-yl)propoxy]aniline showed notable activity against various pathogens, highlighting their potential as dual-action agents against both cancer and microbial infections .

The mechanisms underlying the biological activity of 2-[3-(4-Methylpiperazin-1-yl)propoxy]aniline are believed to involve:

  • Induction of Apoptosis : Compounds related to this structure have been shown to induce apoptosis in cancer cells through various pathways, including caspase activation.
  • Inhibition of Cell Cycle Progression : By inhibiting key enzymes such as CDK2, these compounds can halt the cell cycle, preventing proliferation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.